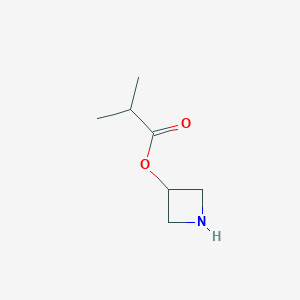

3-Azetidinyl 2-methylpropanoate

Description

3-Azetidinyl 2-methylpropanoate is an ester compound comprising a 3-azetidinyl group (a four-membered nitrogen-containing heterocycle) and a 2-methylpropanoate (isobutyrate) moiety. For instance, Tebipenem Pivoxil (a β-lactam antibiotic) incorporates a 3-azetidinyl thioether group, demonstrating the pharmacological relevance of azetidine derivatives . The 2-methylpropanoate ester group is prevalent in diverse contexts, including fragrance ingredients, drug impurities, and degradation products, as discussed below.

Properties

IUPAC Name |

azetidin-3-yl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)7(9)10-6-3-8-4-6/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKPVYKOZOIGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinyl 2-methylpropanoate typically involves the esterification of 3-azetidinyl alcohol with 2-methylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinyl 2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Azetidinyl 2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 3-Azetidinyl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry . The ester group can undergo hydrolysis to release the active azetidine moiety, which can then interact with biological targets.

Comparison with Similar Compounds

Pharmaceutical Derivatives

- Tebipenem Pivoxil: This carbapenem antibiotic contains a 3-azetidinyl substituent linked via a thioether bond. Its molecular complexity (C₂₀H₂₅N₃O₆S₂) contrasts with the simpler ester structure of 3-azetidinyl 2-methylpropanoate .

- Cytidine 5′-O-(2-methylpropanoate): A nucleoside analog with a 2-methylpropanoate ester attached to cytidine. It is a synthesis-related impurity in molnupiravir (an antiviral drug), highlighting the ester’s utility in modifying nucleoside pharmacokinetics .

Fragrance and Flavor Compounds

- 3-Methylbut-2-enyl 2-methylpropanoate: Imparts fruity and spicy aromas in Brazilian hops. Its branched-chain structure (C₉H₁₄O₂) enhances volatility, a key trait for aroma compounds, whereas 3-azetidinyl derivatives may prioritize stability over volatility .

- 2-Phenylpropyl 2-methylpropanoate: Used in fragrances for its floral and fruity notes. The phenyl group increases hydrophobicity compared to 3-azetidinyl derivatives, affecting solubility and application in formulations .

Degradation Products

- 3-Hydroxy-2,4,4-trimethylpentyl 2-methylpropanoate: A β-carotene degradation product formed after exposure to cannabis smoke. It shares the 2-methylpropanoate group but includes hydroxylated alkyl chains linked to toxicity (LC₅₀ = 397.35 µg/mL in Artemia salina assays) .

Industrial/Intermediate Chemicals

- Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate: A chlorinated aromatic ester (C₁₁H₁₃ClO₂) used in synthesizing intermediates. Its chlorine substituent enhances reactivity in cross-coupling reactions, unlike the azetidine ring’s steric and electronic effects .

Data Table: Structural and Functional Comparison

*TMP = trimethylpentyl

Key Research Findings

Pharmacological Potential: Azetidine-containing compounds like Tebipenem Pivoxil demonstrate the heterocycle’s role in antibiotic design, suggesting this compound could serve as a scaffold for bioactive molecules .

Toxicity vs. Utility: While 2-methylpropanoate esters in fragrances (e.g., 2-phenylpropyl derivative) are generally safe, hydroxylated forms (e.g., β-carotene degradation products) exhibit toxicity, emphasizing structural nuances in risk assessment .

Industrial Relevance: Chlorinated and aromatic esters (e.g., methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate) highlight the ester group’s versatility in synthetic chemistry .

Biological Activity

Overview

3-Azetidinyl 2-methylpropanoate is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. It belongs to the class of azetidines, which are characterized by a four-membered cyclic structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The azetidine ring introduces considerable ring strain, enhancing its reactivity. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. Such interactions can lead to the formation of reactive intermediates that may participate in various biochemical pathways, influencing cellular processes significantly.

Biochemical Pathways

This compound participates in several biochemical pathways:

- Metabolism : It is metabolized through oxidation, reduction, and hydrolysis, leading to various metabolites that can further influence metabolic pathways.

- Gene Expression : The compound can modulate gene expression by interacting with transcription factors, affecting the transcription of genes involved in metabolic regulation.

- Cell Signaling : It influences cell signaling pathways that regulate proliferation, differentiation, and apoptosis.

Cellular Effects

Research indicates that this compound can significantly affect cellular functions:

- Cell Proliferation : At certain concentrations, it may enhance cell proliferation by activating growth factor pathways.

- Apoptosis : Higher concentrations have been associated with increased apoptosis in various cell types, indicating a dose-dependent response.

- Metabolic Activity : The compound alters metabolic activity by affecting the expression of enzymes involved in energy metabolism and biosynthetic processes.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects such as enhanced metabolic activity and improved cellular function have been observed.

- High Doses : Toxic effects including cellular damage and apoptosis are noted at elevated concentrations. This suggests a threshold effect where specific dosage ranges are critical for therapeutic efficacy without adverse effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Cytochrome P450 Interactions :

- Researchers demonstrated that this compound inhibits certain cytochrome P450 enzymes, leading to altered drug metabolism profiles in vivo. This finding suggests potential implications for drug-drug interactions when used alongside other pharmaceuticals.

-

Gene Expression Modulation :

- A study focusing on gene expression revealed that treatment with this compound resulted in significant changes in the expression levels of genes related to metabolic pathways, particularly those involved in lipid metabolism.

-

Apoptotic Pathway Activation :

- Another investigation highlighted the role of this compound in activating apoptotic pathways in cancer cell lines, suggesting its potential as an anticancer agent under specific conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction reactions convert the ester group to an alcohol.

- Substitution : Nucleophilic substitution can occur at the azetidine ring, allowing for the synthesis of diverse derivatives.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Acidic medium |

| Reduction | LiAlH4, NaBH4 | Anhydrous conditions |

| Substitution | Amines, thiols | Basic conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.